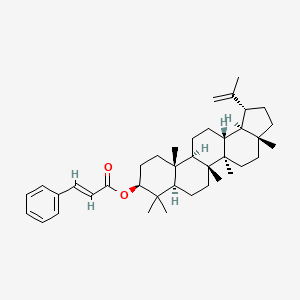
Lupeol trans-cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lupeol trans-cinnamate is a bioactive chemical.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Lupeol trans-cinnamate exhibits significant anti-inflammatory effects through various mechanisms. Research indicates that it inhibits key inflammatory pathways, such as the nuclear factor kappa B (NFκB) signaling pathway, which is crucial in mediating inflammatory responses.
-
Mechanisms of Action :
- This compound has been shown to reduce the production of pro-inflammatory cytokines like tumor necrosis factor alpha (TNFα) and interleukin-1 beta (IL-1β) in macrophages treated with lipopolysaccharides .
- In animal models, topical application of this compound has alleviated inflammation induced by phorbol esters, demonstrating its potential for treating skin inflammatory conditions .
-
Case Studies :
- A study by Fernández et al. demonstrated that this compound significantly decreased myeloperoxidase levels in inflamed tissues, indicating reduced neutrophil infiltration .
- Another investigation revealed that Lupeol-rich extracts from Pimenta racemosa exhibited potent anti-inflammatory activity in both in vitro and in vivo models .
Anti-Cancer Activity
This compound has shown promise as a chemopreventive agent against various cancers. Its mechanisms include inhibiting tumor promotion and modulating signaling pathways involved in cancer progression.
-
Mechanisms of Action :
- This compound interferes with the activation of NFκB and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, both of which are implicated in tumorigenesis .
- It has also been reported to exhibit anti-mutagenic properties by preventing DNA damage induced by carcinogens such as 7,12-dimethylbenz[a]anthracene (DMBA) .
-
Case Studies :
- In a mouse model of skin carcinogenesis, topical application of this compound significantly reduced tumor burden and multiplicity while increasing the latency period for tumor development .
- A broad research program at the University of Wisconsin-Madison is investigating Lupeol's effects on prostate, skin, pancreatic, and breast cancers, highlighting its potential as a multi-target therapeutic agent .
Antioxidant Effects
This compound demonstrates strong antioxidant properties, contributing to its therapeutic potential in various diseases associated with oxidative stress.
-
Mechanisms of Action :
- The compound enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase while reducing lipid peroxidation levels .
- In studies involving diabetic rat models, this compound improved antioxidant defenses by elevating levels of heme oxygenase-1 and reducing thiobarbituric acid reactive substances (TBARS) .
- Case Studies :
Summary Table of Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of NFκB and cytokine production | Reduced inflammation in animal models; effective against skin inflammation |
| Anti-cancer | Modulation of PI3K/Akt and NFκB pathways | Decreased tumor burden and latency in skin cancer models |
| Antioxidant | Enhancement of antioxidant enzymes | Increased SOD and catalase levels; reduced oxidative stress markers |
Propiedades
Número CAS |
66609-69-6 |
|---|---|
Fórmula molecular |
C39H56O2 |
Peso molecular |
556.9 g/mol |
Nombre IUPAC |
[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H56O2/c1-26(2)28-18-21-36(5)24-25-38(7)29(34(28)36)15-16-31-37(6)22-20-32(35(3,4)30(37)19-23-39(31,38)8)41-33(40)17-14-27-12-10-9-11-13-27/h9-14,17,28-32,34H,1,15-16,18-25H2,2-8H3/b17-14+/t28-,29+,30-,31+,32-,34+,36+,37-,38+,39+/m0/s1 |
Clave InChI |
HHCSYPMWJQHCMZ-HWCKACSDSA-N |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC=CC=C6)C)C |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC=CC=C6)C)C |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC=CC=C6)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lupeol trans-cinnamate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















